(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol
Overview
Description
(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol is a complex organic compound with a molecular weight of 396.64 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and methoxy groups, and a phenyl ring substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and phenyl intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of methanol derivatives.
Scientific Research Applications
(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol can be compared with other quinoline and phenyl derivatives:
Quinoline derivatives: Compounds like 6-bromoquinoline and 2-methoxyquinoline share structural similarities but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
(6-bromo-2-methoxyquinolin-3-yl)-(3-chloro-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClFNO2/c1-23-17-12(7-10-6-11(18)3-5-15(10)21-17)16(22)9-2-4-14(20)13(19)8-9/h2-8,16,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAREHMHYGKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC(=C(C=C3)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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